1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-5-18-10-12-20(13-11-18)30-15-14-27-22-9-7-6-8-21(22)26-24(27)19-16-23(29)28(17-19)25(2,3)4/h6-13,19H,5,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUOJDZPGYBDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with a unique molecular structure that includes a pyrrolidinone core and a benzo[d]imidazole moiety. This compound is characterized by its significant functional groups, including a tert-butyl group and an ethylphenoxy group, which may enhance its biological activity and potential applications in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.54 g/mol. The presence of the tert-butyl group increases lipophilicity, potentially improving bioavailability, while the ethylphenoxy group may facilitate specific interactions with biological targets.
Comparative Analysis with Related Compounds
To understand the potential biological activity of this compound, it is useful to compare it with other structurally similar compounds. The table below summarizes the biological activities of selected related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer (breast cancer) | |
| Compound B | Antimicrobial (Staphylococcus aureus) | |
| Compound C | Enzyme inhibitor (IMPDH) |
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of benzo[d]imidazole derivatives demonstrated that modifications to the structure, such as adding ethylphenoxy groups, significantly enhanced cytotoxicity against various cancer cell lines. These findings suggest that this compound may possess similar properties due to its structural components.
Case Study 2: Enzyme Inhibition
Research on related compounds has shown that certain benzo[d]imidazole derivatives act as potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis. This inhibition leads to reduced cell proliferation in cancer cells resistant to traditional therapies.
While specific mechanisms for this compound remain uncharacterized, insights can be drawn from studies on similar compounds. Potential mechanisms may include:
- Interaction with DNA : Some benzo[d]imidazole derivatives intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Binding : The unique functional groups may allow for effective binding to target enzymes, inhibiting their activity and altering metabolic pathways.
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